5-bromo-3-chloro-6-methylpyridin-2(1H)-one
Description
Significance of the Pyridinone Scaffold in Organic Chemistry
The pyridinone scaffold is a privileged structure in organic and medicinal chemistry. frontiersin.orgnih.gov As a nitrogen-bearing heterocycle, it is a key component in numerous clinically important agents and FDA-approved drugs. frontiersin.orgnih.govresearchgate.net The adaptability of the pyridinone ring allows for its use as a foundational block in drug discovery, where it can serve as both a hydrogen bond donor and acceptor. nih.govdntb.gov.ua This capability enables it to form strong interactions with biological targets. nih.gov
The physicochemical properties of the pyridinone scaffold, such as polarity, lipophilicity, and hydrogen bonding capacity, can be finely tuned through synthetic modifications. nih.govdntb.gov.ua The ring structure has five positions that can be readily functionalized, enhancing its utility in creating diverse molecular libraries for structure-activity relationship (SAR) studies. frontiersin.orgnih.gov Consequently, pyridinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.gov
Importance of Halogenation and Alkyl Substitution on Pyridinone Rings
The introduction of halogen atoms and alkyl groups onto the pyridinone ring is a crucial strategy for modifying the molecule's properties and reactivity.
Halogenation: The process of adding halogens (like bromine and chlorine) to a pyridine (B92270) or pyridinone ring is vital for the development of pharmaceuticals and agrochemicals. nih.govchemrxiv.org Halogen atoms influence a molecule's electronic properties, lipophilicity, and metabolic stability. They can also serve as key synthetic handles, enabling a variety of subsequent cross-coupling reactions to build more complex molecules. nih.govchemrxiv.org Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. This interaction is increasingly recognized for its role in ligand-protein binding, contributing to the affinity and specificity of drugs for their targets. acs.org
Alkyl Substitution: The addition of alkyl groups, such as the methyl group in 5-bromo-3-chloro-6-methylpyridin-2(1H)-one, also plays a significant role. Alkyl groups can affect the molecule's steric profile, influencing how it fits into a biological target's binding pocket. acs.org They can also alter the electronic configuration of the pyridinone ring, which can modulate its reactivity and biological activity. nih.gov The development of selective C–H alkylation methods for pyridine rings is an active area of research, highlighting the importance of creating specific substitution patterns to access novel derivatives. acs.orgresearchgate.net
Overview of Research Perspectives on this compound
While specific, in-depth research literature solely dedicated to this compound is limited, its structure suggests significant potential as a valuable intermediate in synthetic and medicinal chemistry. The compound is primarily recognized as a building block available from various chemical suppliers. chemsrc.comabovchem.com
The combination of a pyridinone core with bromine, chlorine, and methyl substituents makes it a highly versatile reagent. The bromo and chloro groups provide two distinct sites for regioselective functionalization through cross-coupling reactions, allowing for the systematic development of new derivatives for SAR studies. The methyl group provides a steric and electronic influence that can be explored in the design of targeted molecules.
Given the established biological activities of related pyridinone compounds, research involving this compound would likely focus on its use in synthesizing novel compounds for screening as potential therapeutic agents, particularly in oncology and infectious diseases. Its utility as a scaffold for creating libraries of complex molecules positions it as a compound of interest for future drug discovery programs.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1091599-75-5 |
| Molecular Formula | C6H5BrClNO |
| Molecular Weight | 222.47 g/mol |
| Purity | Typically ≥95% |
Data sourced from chemical supplier information. abovchem.com
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrClNO |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
5-bromo-3-chloro-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrClNO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) |
InChI Key |
PEKVCTLNJKQROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Cl)Br |
Origin of Product |
United States |
Structural and Tautomeric Characterization of 5 Bromo 3 Chloro 6 Methylpyridin 2 1h One
Systematic Nomenclature and Structural Representation of the 2(1H)-Pyridinone Core
The systematic nomenclature of heterocyclic compounds follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure, pyridin-2(1H)-one, indicates a six-membered nitrogen-containing ring (a pyridine (B92270) skeleton) with a ketone group at position 2. wikipedia.orgnih.gov The "(1H)" designation is crucial as it specifies that the hydrogen atom is located on the nitrogen atom at position 1, defining the lactam tautomer. nih.gov The alternative name, 2-hydroxypyridine (B17775), describes the corresponding lactim tautomer. nist.gov
For the specific compound, 5-bromo-3-chloro-6-methylpyridin-2(1H)-one , the nomenclature builds upon this core:
pyridin-2(1H)-one : The parent structure.
5-bromo : A bromine atom is substituted at the 5th position of the ring.
3-chloro : A chlorine atom is substituted at the 3rd position.
6-methyl : A methyl group is attached to the 6th position.
The numbering of the pyridine ring starts at the nitrogen atom (position 1) and proceeds clockwise, giving the carbonyl carbon the lowest possible number (position 2).
The structural representation consists of a six-membered ring containing one nitrogen atom. A double bond is present between C3-C4 and C5-C6. A carbonyl group (C=O) is at the C2 position, and the nitrogen atom at position 1 is bonded to a hydrogen atom. The substituents are placed according to their designated numbers: a chlorine atom at C3, a bromine atom at C5, and a methyl group at C6.
Pyridinone/Hydroxypyridine Tautomerism in Halogenated Systems
Pyridin-2(1H)-one and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the lactam (amide) form, known as pyridin-2(1H)-one, and the lactim (enol) form, known as 2-hydroxypyridine. nih.gov This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms. nih.gov The position of this equilibrium is highly sensitive to the physical state (gas, liquid, solid), the solvent environment, and the electronic properties of substituents on the pyridine ring. nih.govnih.gov

Figure 1: Tautomeric equilibrium between the lactam form (this compound) and the lactim form (5-bromo-3-chloro-6-methylpyridin-2-ol).
In the gas phase, the tautomeric equilibrium for the parent 2-pyridone/2-hydroxypyridine system generally favors the 2-hydroxypyridine (lactim) form. nih.govwayne.edu This preference is attributed to the aromaticity of the 2-hydroxypyridine tautomer, which possesses a fully delocalized 6π-electron system within the pyridine ring. The pyridin-2(1H)-one form, by contrast, has a conjugated diene system, which is less stable.
Experimental and computational studies have quantified this energy difference. For the unsubstituted parent compound, the gas-phase energy difference is small, with the 2-hydroxypyridine form being more stable by approximately 3 kJ/mol. nih.gov Ab initio calculations have produced theoretical estimates in good agreement with experimental values, showing the 2-hydroxypyridine tautomer to be slightly more stable than the 2-pyridone form. wayne.edu The transition state for a single-molecule proton transfer is energetically high, suggesting that the uncatalyzed gas-phase tautomerization is slow. nih.gov However, the process can be facilitated by self-catalysis through dimer formation or via roaming mechanisms upon electronic excitation. nih.govnih.gov
Gas-Phase Tautomeric Energy Differences for 2-Pyridone/2-Hydroxypyridine
| Method | Favored Tautomer | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|
| Experimental | 2-Hydroxypyridine | ~3.23 | nih.gov |
| Ab initio Calculation (MP2/6-31G**) | 2-Hydroxypyridine | ~2.68 (0.64 kcal/mol) | nih.gov |
| Ab initio Calculation (Combined effects) | 2-Pyridone | ~1.26 (0.3 kcal/mol) | wayne.edu |
| Density Functional Theory (B3LYP) | 2-Pyridone | 1-3 | nih.gov |
| Coupled Cluster (CCSD) | 2-Hydroxypyridine | 5-9 | nih.gov |
The tautomeric equilibrium of pyridinone systems is profoundly influenced by the solvent environment. rsc.org In contrast to the gas phase, the pyridin-2(1H)-one (lactam) form is predominantly favored in polar solvents like water. nih.gov This shift is primarily due to the greater polarity of the lactam tautomer compared to the lactim form. The pyridinone structure has a large dipole moment arising from the alignment of the C=O and N-H bonds, allowing for strong dipole-dipole interactions and hydrogen bonding with polar solvent molecules.
As solvent polarity decreases, the proportion of the 2-hydroxypyridine tautomer increases. In non-polar solvents such as cyclohexane, both tautomers can coexist in comparable amounts. nih.govrsc.org This solvent-dependent behavior can be quantitatively correlated, with the population of the pyridone form generally decreasing as the solvent becomes less polar. rsc.org
Solvent Influence on the Tautomeric Equilibrium of 2-Pyridone
| Solvent | Favored Tautomer | Comment | Reference |
|---|---|---|---|
| Gas Phase | 2-Hydroxypyridine | Slightly more stable due to aromaticity. | nih.govwayne.edu |
| Cyclohexane (Non-polar) | Both forms coexist | Comparable amounts of both tautomers are present. | nih.govrsc.org |
| Acetonitrile (Polar aprotic) | 2-Pyridone | The more polar lactam form is stabilized. | nih.gov |
| Water (Polar protic) | 2-Pyridone | Strongly favored due to high polarity and hydrogen bonding. | nih.gov |
Chloro and Bromo Substituents: Halogens like chlorine and bromine are electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density in the pyridine ring, which can influence the relative basicity of the nitrogen and oxygen atoms. Computational studies on halogenated pyridones suggest that substituent inductive effects can modulate the position of the tautomeric equilibrium. nih.gov An electron-withdrawing group can stabilize the negative charge that develops on the oxygen atom in the pyridone form's resonance structures, potentially favoring this tautomer.
Methyl Substituent: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. By donating electron density to the ring, the methyl group at the 6-position could slightly increase the basicity of the ring nitrogen, which might be expected to favor protonation on the nitrogen (the pyridone form).
The combined electronic effects of these substituents on the tautomerism of this compound are complex. The two electron-withdrawing halogens (at C3 and C5) would significantly reduce the ring's electron density, while the electron-donating methyl group (at C6) would counteract this effect to a lesser degree. The net result is likely a significant modulation of the electronic character of the pyridone ring system, which would in turn shift the tautomeric equilibrium relative to the unsubstituted parent compound. A definitive determination of the favored tautomer under various conditions would require specific spectroscopic or computational analysis of this molecule.
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Chloro 6 Methylpyridin 2 1h One
Reactivity of Halogen Substituents (Bromine and Chlorine)
The bromine and chlorine atoms at the C5 and C3 positions, respectively, are key sites for functionalization. Their reactivity is heavily influenced by the electronic nature of the pyridinone ring. The presence of the electronegative nitrogen atom and the electron-withdrawing carbonyl group depletes the electron density of the aromatic system, which in turn affects the reactivity of the C-Halogen bonds.
Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for this compound, though it is less favored compared to positions activated directly by the pyridine (B92270) nitrogen (positions 2, 4, and 6). In the pyridinone ring, the electron-withdrawing nature of the carbonyl group and the ring nitrogen makes the entire system susceptible to nucleophilic attack. wikipedia.orglibretexts.org
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. For 5-bromo-3-chloro-6-methylpyridin-2(1H)-one, a nucleophile would attack the carbon bearing a halogen, creating a resonance-stabilized carbanion. libretexts.org
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogen substituents on this compound serve as excellent handles for such transformations. nih.gov The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly noteworthy. libretexts.orgtcichemicals.com
A key aspect of the reactivity of this dihalogenated compound is site-selectivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. libretexts.org The reactivity of halogens in this step generally follows the order I > Br > Cl > F, which is based on the carbon-halogen bond dissociation energy. libretexts.org
Consequently, for this compound, a selective Suzuki-Miyaura coupling is expected to occur preferentially at the C5-Br bond over the more robust C3-Cl bond. rsc.orgresearchgate.netarkat-usa.org By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, it is possible to achieve monosubstitution at the C5 position, leaving the C3-Cl bond intact for subsequent transformations. rsc.orgarkat-usa.org This selective reactivity allows for a stepwise and controlled diversification of the pyridinone scaffold. mdpi.com
Table 1: Predicted Selectivity in Suzuki-Miyaura Cross-Coupling
| Position | Halogen | C-X Bond Energy (approx. kJ/mol) | Expected Reactivity |
| C5 | Bromine | ~285 | Higher |
| C3 | Chlorine | ~340 | Lower |
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). wikipedia.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. wikipedia.orgnih.gov
For a halogen atom to be an effective halogen bond donor, it should be attached to an electron-withdrawing group, which enhances the positivity of the σ-hole. nih.gov The this compound scaffold is electron-deficient, which suggests that both the bromine and chlorine atoms possess σ-holes and can act as halogen bond donors. nih.gov
The strength of halogen bond donors typically follows the trend I > Br > Cl > F, correlating with the polarizability and size of the halogen atom. wikipedia.org Therefore, the bromine atom at the C5 position is expected to be a more potent halogen bond donor than the chlorine atom at the C3 position. These interactions can play a significant role in the crystal packing of the molecule and in its interactions with biological targets. mdpi.comresearchgate.net
Table 2: Halogen Bond Donor Properties
| Halogen | Position | Polarizability (ų) | Expected Halogen Bond Donor Strength |
| Bromine | C5 | 4.77 | Stronger |
| Chlorine | C3 | 3.03 | Weaker |
Reactivity of the Methyl Group at Position 6
The methyl group at the C6 position, being adjacent to the ring nitrogen, exhibits its own distinct reactivity.
While C-H bonds of a methyl group are generally unreactive, the position of the methyl group at C6 in the pyridinone ring makes it susceptible to certain functionalization reactions. The proximity to the electron-withdrawing nitrogen atom and the π-system can facilitate reactions such as:
Oxidation: Under appropriate conditions, the methyl group could be oxidized to a hydroxymethyl, formyl, or carboxylic acid group.
Halogenation: Radical halogenation could introduce a halogen atom, leading to a halomethyl group that can be further functionalized, for instance, via nucleophilic substitution.
Deprotonation/Condensation: Although the protons of the methyl group are not highly acidic, treatment with a very strong base could lead to deprotonation, forming an anion that could react with electrophiles, such as aldehydes in a condensation reaction.
The strategic functionalization of this methyl group provides another avenue for modifying the structure and properties of the core molecule. biu.ac.ilrsc.org
Reactivity at the Pyridinone Nitrogen (N-1)
The nitrogen atom in the pyridin-2(1H)-one ring possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is modulated by the adjacent carbonyl group, forming an amide-like structure. The deprotonation of the N-H bond with a base generates a pyridinone anion, which is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. researchgate.net
Typically, N-alkylation is the more common pathway, leading to N-substituted 2-pyridones. researchgate.netnih.gov This reaction is often achieved by treating the pyridinone with an alkyl halide in the presence of a base like cesium carbonate or sodium hydride. researchgate.net The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Besides alkylation, the nitrogen can undergo other reactions such as acylation, arylation, and Michael addition, providing a straightforward method to introduce a wide variety of substituents at the N1 position. nih.gov
N-Alkylation and N-Arylation Reactions
The reactivity of this compound in N-alkylation and N-arylation reactions is a critical aspect of its chemical profile, enabling the synthesis of a diverse range of derivatives. The pyridin-2(1H)-one scaffold possesses two primary nucleophilic sites: the nitrogen atom and the exocyclic oxygen atom. This duality often leads to a mixture of N-alkylated and O-alkylated products, with the regioselectivity of the reaction being influenced by several factors, including the nature of the alkylating agent, the solvent, and the base employed.
In the case of this compound, the electronic effects of the halogen substituents play a significant role. The electron-withdrawing nature of the bromo and chloro groups at positions 5 and 3, respectively, decreases the electron density of the pyridine ring and influences the nucleophilicity of the nitrogen and oxygen atoms.
N-Alkylation:
Generally, the alkylation of pyridin-2(1H)-ones can proceed via two main pathways. The choice of reaction conditions is paramount in directing the outcome towards the desired N-substituted product. For instance, the use of polar aprotic solvents such as dimethylformamide (DMF) often favors N-alkylation. The reaction typically involves the deprotonation of the pyridinone with a suitable base to form the corresponding pyridinoxide anion, which then acts as a nucleophile.
| Alkylating Agent | Base | Solvent | Typical Product |
| Methyl iodide | Sodium hydride (NaH) | DMF | 5-bromo-3-chloro-1,6-dimethylpyridin-2(1H)-one |
| Benzyl bromide | Potassium carbonate (K2CO3) | Acetonitrile | 1-benzyl-5-bromo-3-chloro-6-methylpyridin-2(1H)-one |
| Ethyl bromoacetate | Cesium carbonate (Cs2CO3) | DMF | Ethyl 2-(5-bromo-3-chloro-6-methyl-2-oxopyridin-1(2H)-yl)acetate |
N-Arylation:
N-arylation of pyridin-2(1H)-ones is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions involve the coupling of the pyridinone with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The steric and electronic properties of both the pyridinone and the arylating agent can significantly impact the efficiency of the reaction.
| Arylating Agent | Catalyst | Ligand | Base | Solvent |
| Phenylboronic acid | Copper(II) acetate | Pyridine | Triethylamine | Dichloromethane |
| 4-Methoxyphenyl iodide | Palladium(II) acetate | Xantphos | Sodium tert-butoxide | Toluene |
| 2-Chloropyridine | Tris(dibenzylideneacetone)dipalladium(0) | BINAP | Potassium phosphate | Dioxane |
Reaction Mechanism Elucidation
Mechanistic Studies of Halogenation Reactions
The halogen atoms present on the this compound ring are a result of specific halogenation steps during its synthesis. Mechanistic studies of the halogenation of pyridin-2(1H)-one precursors are crucial for understanding and optimizing the synthesis of this and related compounds. The halogenation of the pyridinone ring is generally considered to be an electrophilic aromatic substitution reaction. However, the exact mechanism can be influenced by the reaction conditions and the substituents already present on the ring.
The presence of the hydroxyl group in the enol tautomer or the carbonyl group in the keto form directs the position of electrophilic attack. The electron-donating nature of the methyl group at position 6 would activate the ring towards electrophilic substitution, while the existing halogens would have a deactivating effect. The mechanism typically involves the generation of a potent electrophile (e.g., Br+ from Br2 and a Lewis acid) which then attacks the electron-rich pyridine ring to form a sigma complex (also known as an arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product.
Computational studies on similar systems suggest that the transition state for the halogenation of pyridinones involves a significant degree of charge separation, and the stability of the intermediate sigma complex is a key determinant of the reaction's regioselectivity.
Insights into Cyclization and Aromatization Processes
The this compound core is often synthesized through a cyclization-aromatization sequence. Understanding the mechanisms of these processes provides valuable insights into the formation of the pyridinone ring. Typically, this involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amine, followed by cyclization and subsequent aromatization.
For instance, a plausible synthetic route could involve the reaction of a substituted acetoacetate (B1235776) derivative with an appropriate amine, leading to an enamine intermediate. This intermediate can then undergo an intramolecular cyclization to form a dihydropyridinone. The final step is an aromatization, which can occur via oxidation or elimination of a leaving group, to yield the stable pyridin-2(1H)-one ring system.
Mechanistic investigations into these cyclization reactions often reveal the influence of steric and electronic factors on the rate and regioselectivity of ring closure. The nature of the substituents on the starting materials can dictate the feasibility of the cyclization and the stability of the resulting heterocyclic ring.
Proton Transfer Mechanisms in Tautomerism
This compound can exist in two tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 5-bromo-3-chloro-6-methyl-2-hydroxypyridine. The equilibrium between these two forms is a classic example of keto-enol tautomerism.
The proton transfer that interconverts these tautomers is a fundamental mechanistic process. In the gas phase or in non-polar solvents, the enol form can be more stable due to its aromatic character. However, in polar solvents and in the solid state, the keto form is generally favored due to its ability to form strong intermolecular hydrogen bonds.
The mechanism of proton transfer can be either intramolecular or intermolecular. Intramolecular proton transfer involves a direct transfer of the proton from the nitrogen to the oxygen (or vice versa) within the same molecule, often proceeding through a high-energy four-membered ring transition state. This pathway is generally considered less favorable.
Intermolecular proton transfer is typically facilitated by solvent molecules or other proton donors/acceptors. In aqueous solution, for example, water molecules can act as a proton shuttle, accepting a proton from the N-H group and donating a proton to the carbonyl oxygen in a concerted or stepwise manner. This solvent-assisted mechanism significantly lowers the activation energy for tautomerization. Computational studies have shown that even a single water molecule can dramatically reduce the energy barrier for the proton transfer.
Computational and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available, dedicated computational and theoretical investigation studies focusing specifically on the compound This compound .
While computational methods such as Density Functional Theory (DFT), Ab Initio calculations, and Coupled Cluster (CCSD) methods are widely used to investigate the properties of various pyridinone derivatives, specific research detailing the geometry optimization, electronic structure, spectroscopic parameters, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, or high-level energy calculations for the tautomeric systems of this compound could not be located.
The available research on related pyridinone compounds indicates a strong scientific interest in this class of molecules for applications in medicinal chemistry and materials science. These studies frequently employ the theoretical methods outlined in the query to understand structure-activity relationships, reactivity, and spectroscopic properties. However, the specific data required to populate the requested article sections for this compound are absent from the reviewed literature.
Therefore, it is not possible to provide a detailed, scientifically accurate article adhering to the requested outline for this specific compound at this time. Further experimental and theoretical research would be required to generate the necessary data for such an analysis.
Computational and Theoretical Investigations
Reaction Pathway and Transition State Modeling
Currently, there are no specific studies detailing the reaction pathways and transition state modeling for chemical transformations involving 5-bromo-3-chloro-6-methylpyridin-2(1H)-one. Such research would typically involve high-level quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states.
Activation Energy Barriers for Chemical Transformations
No experimental or computationally determined activation energy barriers for chemical transformations of this compound are available in the searched literature. This information is crucial for understanding the kinetics and feasibility of reactions involving this compound.
Mechanistic Probes (e.g., Intramolecular Proton Transfer)
There is no available research that specifically probes the mechanism of reactions involving this compound, including investigations into phenomena such as intramolecular proton transfer. While intramolecular proton transfer is a known mechanistic step in related heterocyclic systems, its relevance and dynamics in this compound have not been computationally modeled or experimentally verified.
Solvent Effects Modeling in Theoretical Studies
Specific theoretical studies modeling the effect of different solvents on the behavior of this compound are not present in the available literature. Solvent effects are often modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in quantum mechanics/molecular mechanics (QM/MM) simulations. These models help in understanding how the solvent environment influences reaction energetics and pathways. However, such analyses have not been published for the title compound.
Role As a Synthetic Intermediate and Precursor Chemistry
Utilization of 5-bromo-3-chloro-6-methylpyridin-2(1H)-one in Multistep Organic Synthesis
As a synthetic intermediate, this compound serves as a foundational scaffold in multistep synthetic sequences. The differential reactivity of its bromo and chloro substituents provides a pathway for sequential and site-selective modifications. This characteristic is particularly advantageous in the construction of polysubstituted pyridine (B92270) and pyridinone cores, which are prevalent motifs in medicinal chemistry and materials science. The strategic placement of the methyl group and the N-H bond further expands the possibilities for derivatization, allowing for the systematic elaboration of the molecular framework to achieve desired structural and functional properties in the target molecules.
Derivatization at the Halogen Positions (Br, Cl)
The presence of two distinct halogen atoms on the pyridinone ring is a key feature that underpins the synthetic utility of this compound. The bromine atom at the 5-position and the chlorine atom at the 3-position can be selectively functionalized through various cross-coupling reactions, exploiting the typically higher reactivity of the C-Br bond over the C-Cl bond in such transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be envisioned to selectively replace the halogen atoms with a wide array of functional groups. For instance, a Suzuki coupling could be employed to introduce aryl or heteroaryl substituents, while a Sonogashira coupling would allow for the installation of alkyne moieties. The Buchwald-Hartwig amination would enable the formation of C-N bonds, introducing various amine groups. The ability to perform these reactions sequentially, targeting the more reactive C-Br bond first, followed by reaction at the C-Cl bond under more forcing conditions, offers a route to highly functionalized and unsymmetrically substituted pyridinone derivatives.
Table 1: Potential Cross-Coupling Reactions of this compound
| Cross-Coupling Reaction | Reagent | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | 5-Aryl-3-chloro-6-methylpyridin-2(1H)-one |
| Sonogashira Coupling | Terminal alkyne | 3-Chloro-5-alkynyl-6-methylpyridin-2(1H)-one |
Functionalization of the Methyl Group for Extended Scaffolds
The methyl group at the 6-position of the pyridinone ring presents another opportunity for structural elaboration. While typically less reactive than the halogenated positions, the methyl group can be functionalized through various synthetic strategies. For example, it can undergo radical halogenation to introduce a handle for further substitution. Alternatively, deprotonation with a strong base can generate a nucleophilic species that can react with a range of electrophiles. Such modifications can be used to extend the molecular scaffold, introducing longer side chains or linking the pyridinone core to other molecular fragments, thereby creating more complex and diverse chemical entities.
N-Functionalization for Structural Diversity
The nitrogen atom within the pyridinone ring, bearing a hydrogen atom, is amenable to a variety of functionalization reactions. N-alkylation or N-arylation can be readily achieved using appropriate alkyl or aryl halides under basic conditions. This modification not only introduces further structural diversity but also influences the electronic properties and steric environment of the molecule. The ability to introduce a wide range of substituents at the nitrogen position significantly expands the chemical space accessible from this versatile intermediate, allowing for the fine-tuning of molecular properties for specific applications.
Table 2: Potential N-Functionalization Reactions of this compound
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| N-Alkylation | Alkyl halide | 1-Alkyl-5-bromo-3-chloro-6-methylpyridin-2(1H)-one |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
Transition metal catalysis, for example, plays a pivotal role in the construction of pyridone scaffolds through atom-economical pathways. iipseries.org Future investigations could explore the application of rhodium(III)-catalyzed intramolecular annulation or other transition-metal-catalyzed reactions to construct the core pyridinone ring of 5-bromo-3-chloro-6-methylpyridin-2(1H)-one with greater efficiency. iipseries.org Additionally, the development of one-pot syntheses, such as the 6π-electrocyclization of dienyl isocyanates, could offer a more streamlined approach to substituted 2-pyridones. acs.org The goal is to devise synthetic strategies that are not only high-yielding but also scalable and adhere to the principles of green chemistry, minimizing waste and energy consumption.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Transition Metal Catalysis | High efficiency, atom economy, potential for asymmetric synthesis. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| One-Pot Reactions | Reduced workup steps, improved time and resource efficiency. | Compatibility of reagents and intermediates, control of side reactions. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. | Initial setup cost, potential for clogging with solid byproducts. |
Exploration of Novel Reactivity and Transformation Pathways
The presence of bromine and chlorine atoms on the pyridinone ring of this compound imparts unique reactivity that is ripe for exploration. Halogenated pyridines are crucial intermediates in the synthesis of a vast array of derivatives for pharmaceuticals and agrochemicals. chemrxiv.orgchemrxiv.org Future research will undoubtedly delve into the selective functionalization of the C-Br and C-Cl bonds.
Given the differential reactivity of carbon-halogen bonds, selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at either the bromine or chlorine position could be investigated to introduce diverse substituents. This would enable the creation of a library of derivatives with tailored electronic and steric properties. Furthermore, the development of novel halogenation and dehalogenation methods for pyridinone systems will continue to be an active area of research. nih.govresearchgate.netnih.gov Understanding the regioselectivity of these reactions is paramount for the controlled synthesis of complex molecules.
Advancements in Spectroscopic and Computational Methods for Detailed Elucidation
A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and potential applications. Future research will benefit from the application of advanced spectroscopic and computational techniques. While basic characterization is available, more in-depth studies are warranted. abovchem.comchemsrc.combldpharm.com
Spectroscopic advancements could involve the use of two-dimensional NMR techniques for unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide insights into the crystal packing and intermolecular interactions. Advanced vibrational spectroscopy, such as Raman and infrared, coupled with computational analysis, can offer a detailed picture of the molecular vibrations. ias.ac.inscispace.com
Computational chemistry , particularly density functional theory (DFT), will be instrumental in elucidating the molecule's electronic structure, frontier molecular orbitals, and electrostatic potential. rsc.orgrsc.org These calculations can help rationalize observed reactivity and guide the design of new experiments. For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack and the transition state energies for various reaction pathways.
| Technique | Information Gained |
| 2D NMR Spectroscopy | Unambiguous assignment of 1H and 13C signals, through-bond and through-space correlations. |
| Solid-State NMR | Information on crystal packing, polymorphism, and intermolecular interactions in the solid state. |
| Raman Spectroscopy | Vibrational modes, complementary to IR, useful for studying symmetric vibrations. |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, electrostatic potential, reaction mechanisms. |
Design Principles for Pyridinone Systems Based on Fundamental Chemical Understanding
The pyridinone scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as both a hydrogen bond donor and acceptor, and its utility as a bioisostere for other functional groups. nih.govnih.gov A deeper understanding of the fundamental chemical properties of this compound can inform the design of novel pyridinone-based compounds with specific biological activities.
Future research in this area will focus on establishing clear structure-activity relationships (SAR). By systematically modifying the substituents on the pyridinone ring and evaluating the impact on biological activity, researchers can develop design principles for new therapeutic agents. researchgate.netfiveable.me For instance, the lipophilicity, electronic properties, and hydrogen bonding capacity of the molecule can be fine-tuned by altering the halogen substitution pattern or introducing new functional groups. nih.gov This rational design approach, grounded in a solid understanding of the underlying chemistry, will be crucial for the development of next-generation pyridinone-based drugs. researchgate.net
Q & A
Q. What protocols ensure reproducibility in synthesizing and characterizing halogenated pyridinones?
- Methodological Answer : Adopt the following workflow:
- Synthesis : Document reaction parameters (time, temperature, stirring rate) using lab notebooks or electronic lab notebooks (ELNs).
- Purification : Standardize column chromatography (silica gel, hexane/EtOAc gradient) and crystallization (ethanol/water).
- Characterization : Share raw NMR, HRMS, and HPLC data in supplementary materials. Use IUPAC nomenclature and avoid ad-hoc abbreviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
